Sulfometuron

Enzyme Inhibition Herbicide Mode of Action Biochemical Kinetics

Sulfometuron (Sulfometuron-methyl, CAS 74222-97-2 for the methyl ester, primary active ingredient; CAS 74223-56-6 for the parent acid) is a broad-spectrum herbicide belonging to the sulfonylurea class. Its primary mechanism of action is the potent inhibition of the plant enzyme acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS), which is essential for the biosynthesis of branched-chain amino acids (valine, leucine, and isoleucine).

Molecular Formula C14H14N4O5S
Molecular Weight 350.35 g/mol
CAS No. 74223-56-6
Cat. No. B1207853
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSulfometuron
CAS74223-56-6
Molecular FormulaC14H14N4O5S
Molecular Weight350.35 g/mol
Structural Identifiers
SMILESCC1=CC(=NC(=N1)NC(=O)NS(=O)(=O)C2=CC=CC=C2C(=O)O)C
InChIInChI=1S/C14H14N4O5S/c1-8-7-9(2)16-13(15-8)17-14(21)18-24(22,23)11-6-4-3-5-10(11)12(19)20/h3-7H,1-2H3,(H,19,20)(H2,15,16,17,18,21)
InChIKeyFZMKKCQHDROFNI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Sulfometuron Methyl (CAS 74223-56-6): Procurement Guide for a Non-Selective Sulfonylurea Herbicide


Sulfometuron (Sulfometuron-methyl, CAS 74222-97-2 for the methyl ester, primary active ingredient; CAS 74223-56-6 for the parent acid) is a broad-spectrum herbicide belonging to the sulfonylurea class [1]. Its primary mechanism of action is the potent inhibition of the plant enzyme acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS), which is essential for the biosynthesis of branched-chain amino acids (valine, leucine, and isoleucine) [2][3]. It is characterized as an odorless, white solid with a melting point of 203-205°C and low water solubility (approx. 10 ppm at pH 5.5, increasing to 300 ppm at pH 7) [1]. This product is primarily used for the control of annual and perennial grasses and broad-leaved weeds in non-crop land and for forestry applications to control woody species [1][4].

Why Sulfometuron Methyl Cannot Be Substituted by Generic Sulfonylureas: A Rationale for Specification


While sulfometuron methyl shares the ALS/AHAS inhibition mechanism with other sulfonylureas like metsulfuron-methyl and chlorsulfuron [1][2], substitution is highly inadvisable due to significant differences in their physicochemical properties and environmental fate. Key differentiators include hydrolysis stability at varying pH levels, soil sorption and mobility, and the specific impurity profile arising from its unique synthesis and degradation pathways. For instance, the hydrolysis half-life of sulfometuron methyl is ~2 weeks at pH 5.0, but it is stable at pH 7 and 9 [3][4]. This contrasts with the degradation behavior of other sulfonylureas, which can have different pH sensitivities and breakdown products. These variances directly impact herbicide persistence, carryover risk, and the selection of appropriate analytical methods for quality control and environmental monitoring [5]. Therefore, a generic procurement approach without verifying these specific properties can lead to inconsistent field performance, unanticipated environmental impact, or regulatory non-compliance.

Sulfometuron Methyl: Quantitative Evidence for Scientific Selection and Procurement


Sulfometuron Methyl's Slow-Binding ALS/AHAS Inhibition Kinetics

Sulfometuron methyl exhibits slow-binding inhibition kinetics against acetolactate synthase (ALS) isozyme II from Salmonella typhimurium, a model system for evaluating this herbicide target. This is a mechanistically important feature differentiating it from herbicides that act through simple, rapidly reversible inhibition. The reported initial inhibition constant (Ki) is 660 +/- 60 nM, which tightens to a final, steady-state Ki of 65 +/- 25 nM [1]. This time-dependent increase in inhibitory potency is characteristic of sulfometuron methyl and contributes to its high efficacy.

Enzyme Inhibition Herbicide Mode of Action Biochemical Kinetics

pH-Dependent Hydrolysis Half-Life of Sulfometuron Methyl in Water

Sulfometuron methyl demonstrates a distinct pH-dependent hydrolysis profile in aqueous environments, a critical property for predicting its environmental persistence and potential for off-site movement. It is stable at neutral and alkaline pH (pH 7 and 9) but undergoes significant hydrolysis under acidic conditions (pH 5.0) with a half-life of 2 weeks [1][2]. This contrasts with some other sulfonylureas, like metsulfuron-methyl, whose hydrolysis rates are known to be more sensitive to pH changes [3].

Environmental Fate Hydrolysis Stability

Soil Sorption and Mobility: Half-Life in Diverse Soil Classes

The environmental fate of sulfometuron methyl is heavily influenced by soil type and pH, as demonstrated by a 2022 study evaluating its sorption, desorption, half-life, and leaching in three Brazilian soil classes. The study found that sorption was highest in a Latossolo Vermelho (LV) soil (2.81), which also exhibited the lowest desorption (0.59), leading to a longer half-life of 19 days [1][2]. In contrast, a Neossolo Quartzarênico (RQ) soil showed greater desorption (0.34), resulting in a higher Groundwater Ubiquity Score (GUS) Index of 2.2, indicating a higher risk of leaching and transport [1][2]. These values provide a quantitative basis for predicting the compound's behavior across different agricultural or non-crop land scenarios.

Soil Science Environmental Fate Herbicide Mobility

Analytical Method Standardization for Quality Control and Trace Analysis

For procurement requiring high-purity material or for regulatory compliance, specific and validated analytical methods are essential. The Collaborative International Pesticides Analytical Council (CIPAC) has standardized a method for determining sulfometuron-methyl content in technical concentrates (TC) and water-dispersible granule (WG) formulations [1]. The method utilizes reversed-phase HPLC on a C8 column, with a mobile phase of water at pH 3 and acetonitrile (60:40 v/v), UV detection at 234 nm, and benzanilide as an internal standard [1]. This contrasts with other methods, such as a specialized RP-HPLC method using a Newcrom R1 column, which is designed for scalable analysis, including preparative separation of impurities [2].

Analytical Chemistry HPLC Pesticide Residue Analysis

Synthesis Route and Impurity Considerations for High-Yield Production

The manufacturing route directly impacts the impurity profile and, consequently, the quality and cost of the final product. A 2023 patent (RU 2805743 C1) describes an improved method for synthesizing sulfometuron-methyl, achieving high yield and quality under mild conditions (20–25°C, 1–2 hours) without the use of unstable or toxic reagents [1]. This contrasts with older or less efficient routes that may have lower yields, require more hazardous conditions, or produce a different spectrum of impurities, such as saccharin, a known degradation product [2]. The patented process aims to simplify the apparatus, reduce synthesis time, and eliminate the need for elevated temperatures, which are advantageous for industrial-scale production.

Organic Synthesis Process Chemistry Pesticide Manufacturing

Optimized Application Scenarios for Sulfometuron Methyl Based on Quantitative Evidence


High-Efficacy Vegetation Management in Forestry and Non-Crop Land

Given its potent, slow-binding inhibition of ALS (Ki final = 65 nM) [1], sulfometuron methyl is particularly suited for long-term control of annual and perennial grasses, broad-leaved weeds, and woody species in forestry and non-crop land [2]. Its high potency allows for effective weed management at low application rates, which is a key economic and environmental benefit.

Environmental Fate Assessment and Site-Specific Use Planning

The compound's distinct pH-dependent hydrolysis (stable at pH 7/9, t1/2 = 2 weeks at pH 5.0) [3] and variable soil half-life (e.g., 19 days in high-sorption LV soil) [4] are critical for environmental risk assessment. This data enables precise prediction of persistence and mobility, guiding its use in areas with specific soil pH and composition to mitigate carryover risk to sensitive rotational crops.

Quality Control in Pesticide Formulation and Manufacturing

For manufacturers and formulators, adherence to the CIPAC analytical method (HPLC on C8 column, UV detection at 234 nm) [5] is essential for quality assurance. This standardized method ensures consistent active ingredient content in technical concentrates (TC) and water-dispersible granule (WG) formulations, enabling reliable product performance and regulatory compliance.

Development of Advanced and Scalable Analytical Methods

Research and analytical laboratories can leverage the described RP-HPLC method using a Newcrom R1 column [6]. This approach is scalable and suitable for the isolation of impurities in preparative separations, as well as for pharmacokinetic studies, providing a modern tool for in-depth analysis of sulfometuron methyl.

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